
6,7-dimethoxy-N-(2-thienylmethyl)-4-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinazolinamines can be achieved through several methods . One common method involves the reaction of anthranilic acid derivatives . Other methods include the reaction of anilines with malonic acid equivalents .Molecular Structure Analysis
Quinazolinamines have a unique structure due to their roles in natural and synthetic chemistry and their biological and pharmacological activities . They display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .Applications De Recherche Scientifique
Antimalarial Activity
6,7-dimethoxyquinazoline derivatives, including compounds similar to 6,7-dimethoxy-N-(2-thienylmethyl)-4-quinazolinamine, have been actively researched for their antimalarial properties. A study by Mizukawa et al. (2021) synthesized and evaluated approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines for their antimalarial activity. One of the compounds, SSJ-717, showed high antimalarial activity, making it a promising drug lead in this field (Mizukawa et al., 2021).
Antiviral Properties
The compound 6,7-dimethoxy-2-(1-piperazinyl)-4-quinazolinamine (DPQ), closely related to the queried chemical, has been identified as having specific binding properties to the influenza A virus RNA promoter. This binding leads to an inhibition of viral replication, suggesting potential applications in antiviral therapies. The study by Lee et al. (2014) highlights the importance of such scaffolds in developing new antiviral agents (Lee et al., 2014).
Anti-Tuberculosis Activity
Research by Asquith et al. (2019) on 4-anilinoquinolines and 4-anilinoquinazolines, including structures similar to 6,7-dimethoxy-N-(2-thienylmethyl)-4-quinazolinamine, led to the identification of novel inhibitors of Mycobacterium tuberculosis. These compounds, such as 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, showed potent activity against tuberculosis bacteria with low toxicity, suggesting potential as anti-tubercular agents (Asquith et al., 2019).
Antihypertensive and Cardiovascular Research
The structural analogs of 6,7-dimethoxy-N-(2-thienylmethyl)-4-quinazolinamine have been studied for their antihypertensive properties. Sekiya et al. (1983) analyzed 2-(4-cinnamoyl-1-piperazinyl)-6, 7-dimethoxy-4-quinazolinamine derivatives for antihypertensive activity, providing insights into the structure-activity relationships crucial for developing new cardiovascular drugs (Sekiya et al., 1983).
Anticancer Research
Quinazoline derivatives, including those structurally related to 6,7-dimethoxy-N-(2-thienylmethyl)-4-quinazolinamine, have shown promise in anticancer research. Khattab et al. (2016) investigated AG-1478, a potent tyrosine kinase inhibitor with a similar structure, and its antiproliferative activity. Their study provided valuable insights into the drug's molecular structure and its correlation with biological activity, contributing to the understanding of its mechanism of action in cancer therapy (Khattab et al., 2016).
Mécanisme D'action
Target of Action
The primary target of 6,7-dimethoxy-N-(2-thienylmethyl)-4-quinazolinamine is the extracellular signal-regulated kinases 1/2 (ERK1/2) . ERK1/2 are crucial components of the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a significant role in cellular processes such as growth, differentiation, and survival .
Mode of Action
6,7-dimethoxy-N-(2-thienylmethyl)-4-quinazolinamine interacts with its targets, ERK1/2, by inhibiting their activity . This inhibition disrupts the MAPK pathway, leading to changes in cellular processes controlled by this pathway .
Biochemical Pathways
The primary biochemical pathway affected by 6,7-dimethoxy-N-(2-thienylmethyl)-4-quinazolinamine is the MAPK pathway . By inhibiting ERK1/2, the compound disrupts the MAPK pathway, which can lead to downstream effects such as altered cell growth and survival .
Result of Action
The molecular and cellular effects of 6,7-dimethoxy-N-(2-thienylmethyl)-4-quinazolinamine’s action are primarily related to its inhibition of ERK1/2 and the subsequent disruption of the MAPK pathway . This can lead to changes in cellular processes such as growth and survival .
Propriétés
IUPAC Name |
6,7-dimethoxy-N-(thiophen-2-ylmethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-19-13-6-11-12(7-14(13)20-2)17-9-18-15(11)16-8-10-4-3-5-21-10/h3-7,9H,8H2,1-2H3,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXQNJNKRNPSJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC=CS3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-N-(2-thienylmethyl)-4-quinazolinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



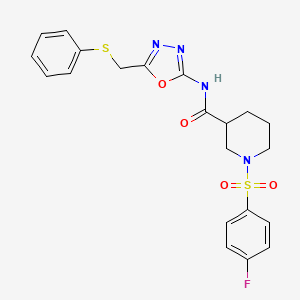
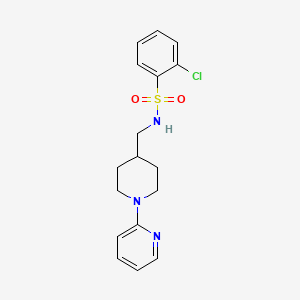
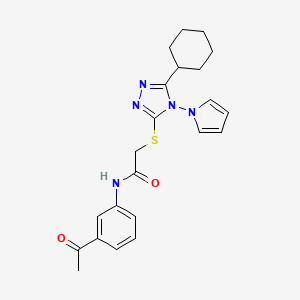
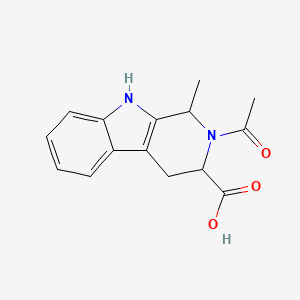
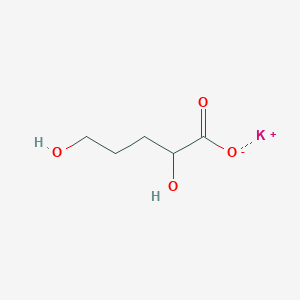

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2411398.png)
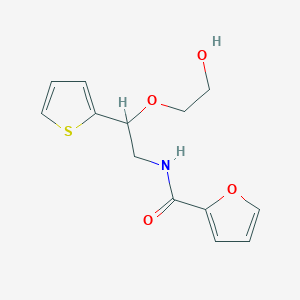
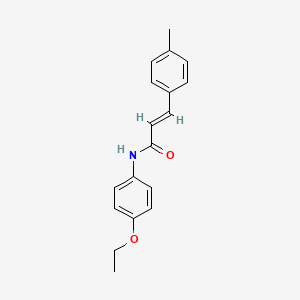
![Methyl 2-[4-(trifluoromethoxy)phenoxy]acetate](/img/structure/B2411403.png)
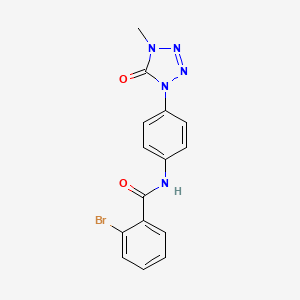
![Methyl 3-[{2-[(4-ethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2411407.png)